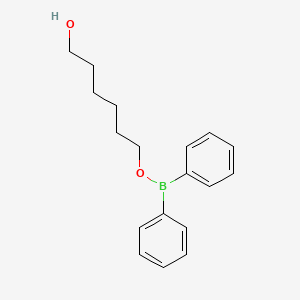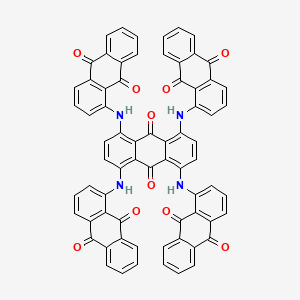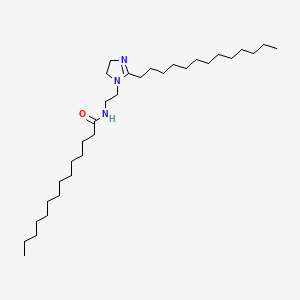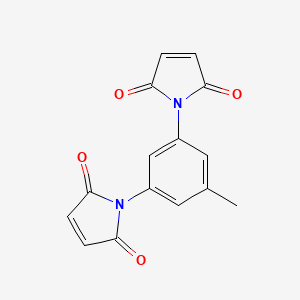
1,1'-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione: is a chemical compound with the molecular formula C15H10N2O4 . It is known for its unique structure, which includes a 5-methyl-1,3-phenylene core linked to two 1H-pyrrole-2,5-dione groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione typically involves the reaction of 5-methyl-1,3-phenylenediamine with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration or crystallization. The purity of the final product is ensured through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N,N’-1,3-Phenylene bismaleimide: This compound has a similar structure but lacks the methyl group on the phenylene ring.
1,1’-(Methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione: Another related compound with a different substitution pattern on the phenylene ring.
Uniqueness
1,1’-(5-Methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione is unique due to the presence of the methyl group on the phenylene ring, which can influence its chemical reactivity and physical properties. This structural feature can lead to differences in its behavior in various chemical reactions and applications compared to similar compounds .
特性
CAS番号 |
39594-44-0 |
|---|---|
分子式 |
C15H10N2O4 |
分子量 |
282.25 g/mol |
IUPAC名 |
1-[3-(2,5-dioxopyrrol-1-yl)-5-methylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H10N2O4/c1-9-6-10(16-12(18)2-3-13(16)19)8-11(7-9)17-14(20)4-5-15(17)21/h2-8H,1H3 |
InChIキー |
VZAIEIIAJMQYPB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


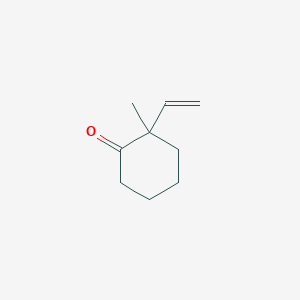
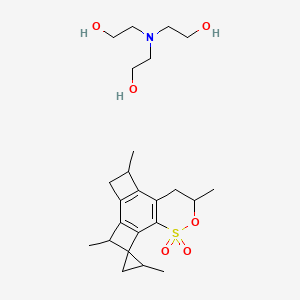
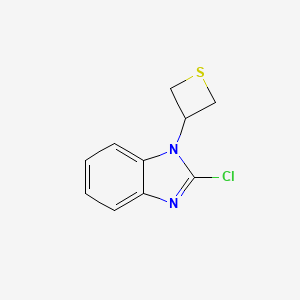
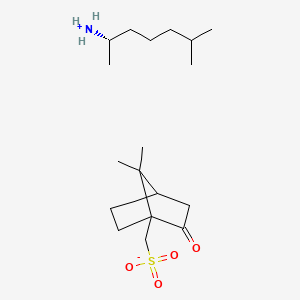
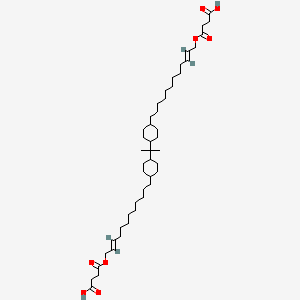
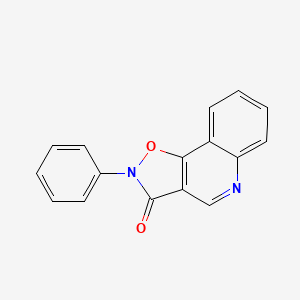
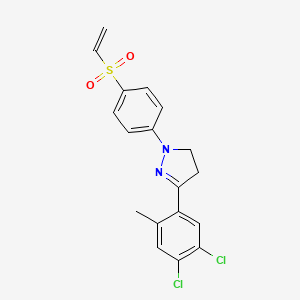
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

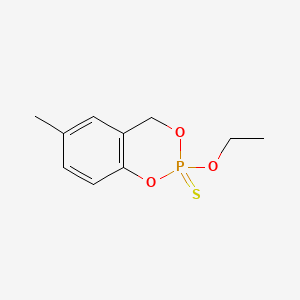
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
